

Molecular weight and formula of 5-Bromo-N-ethylpicolinamide

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Compound of Interest

Compound Name: 5-Bromo-N-ethylpicolinamide

Cat. No.: B1592609

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An In-Depth Technical Guide to **5-Bromo-N-ethylpicolinamide** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Bromo-N-ethylpicolinamide**, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, proven synthetic protocols, and analytical characterization methodologies. We will explore the causality behind experimental choices and contextualize the compound's utility within pharmaceutical research.

Core Compound Properties and Identification

5-Bromo-N-ethylpicolinamide is a substituted pyridine derivative belonging to the picolinamide class of compounds. Its structure, featuring a bromine atom on the pyridine ring and an N-ethyl amide group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutic and diagnostic agents.

Property	Data	Source(s)
IUPAC Name	5-bromo-N-ethylpyridine-2-carboxamide	[1]
CAS Number	845305-88-6	[1][2]
Molecular Formula	C ₈ H ₉ BrN ₂ O	[1][2]
Molecular Weight	229.08 g/mol	[1][2]
Physical State	Solid	[1]
Purity (Typical)	≥95%	[1]
Canonical SMILES	CCNC(=O)C1=CC=C(Br)C=N1	[1]
Hazard Classification	Irritant	[2]

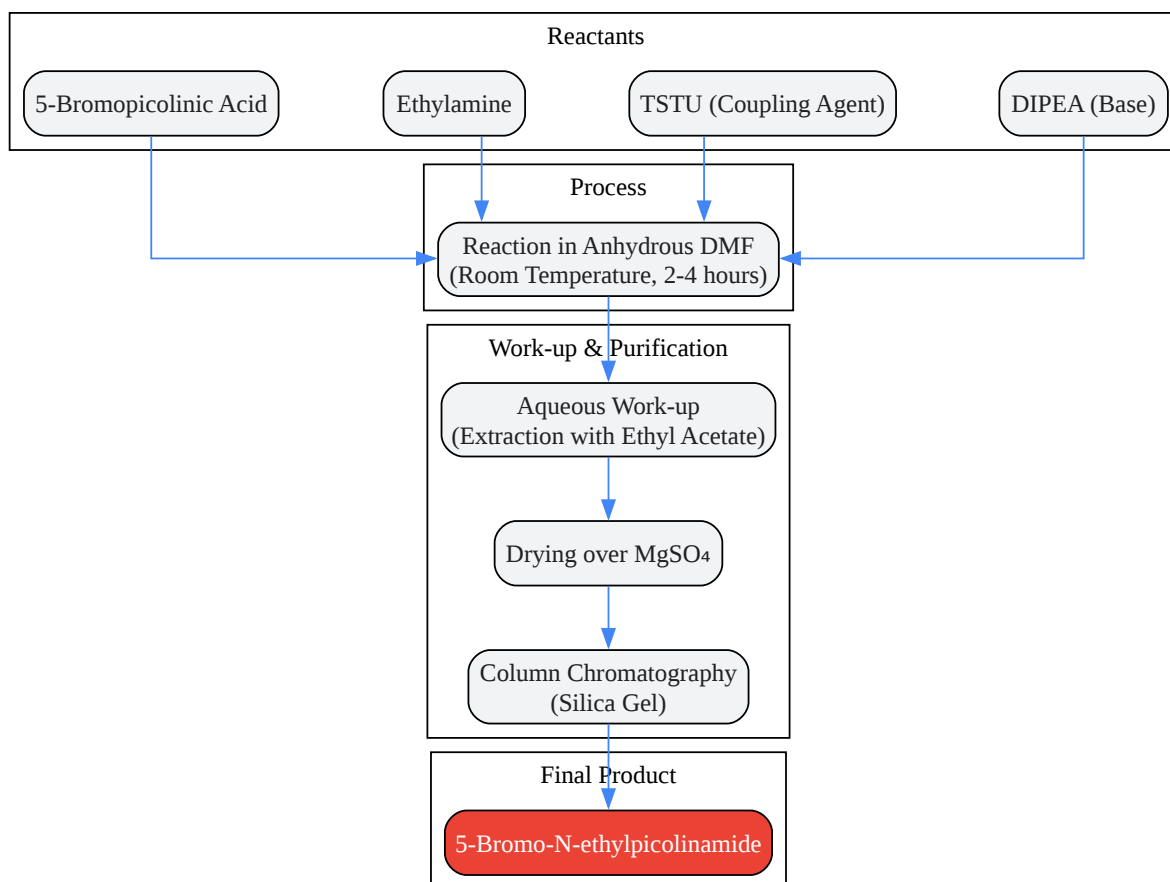
Synthesis and Purification: A Validated Approach

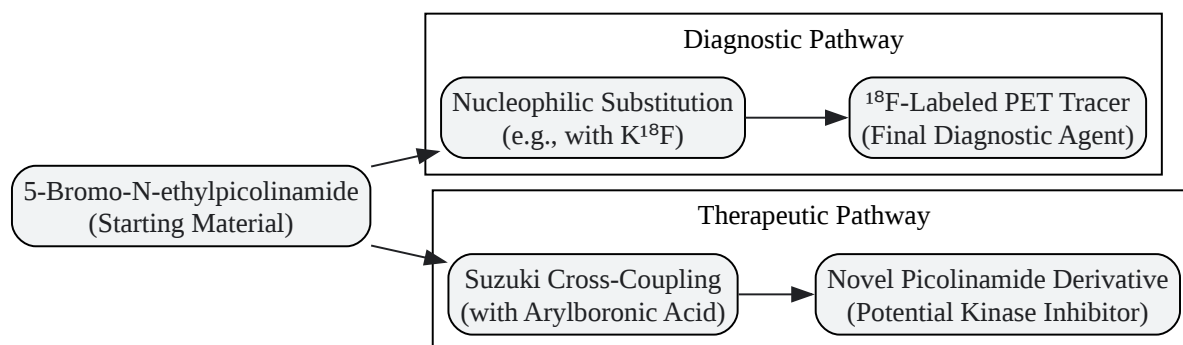
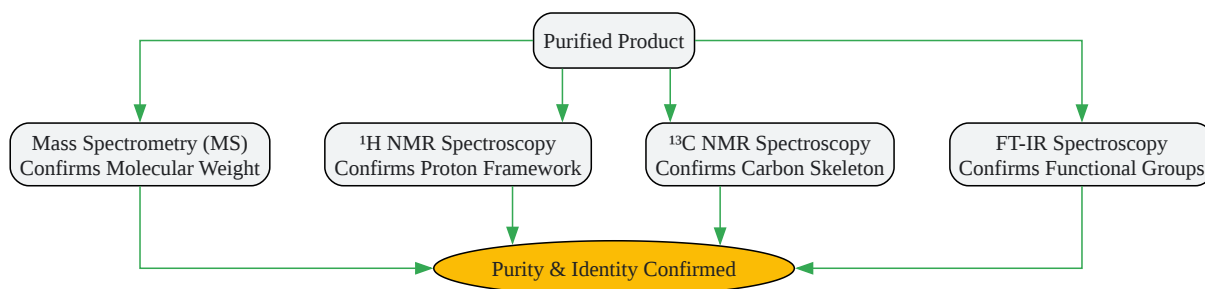
The synthesis of **5-Bromo-N-ethylpicolinamide** is most effectively achieved through the amidation of 5-bromopicolinic acid with ethylamine. This pathway is reliable and scalable for laboratory settings.

Synthetic Rationale

The core of this synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry. The challenge lies in activating the carboxylic acid of 5-bromopicolinic acid to react efficiently with the relatively weak nucleophile, ethylamine. Using a peptide coupling agent like N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) is an excellent choice. TSTU reacts with the carboxylic acid to form a highly reactive O-succinimidyl ester intermediate. This intermediate is then readily displaced by ethylamine to form the desired amide product under mild conditions, minimizing side reactions. An organic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

Synthetic Workflow Diagram





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Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 845305-88-6 Cas No. | 5-Bromo-N-ethylpicolinamide | Matrix Scientific [matrixscientific.com]

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